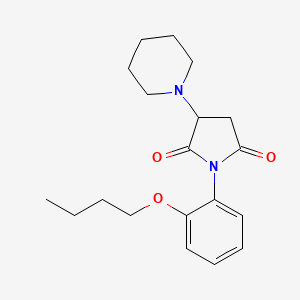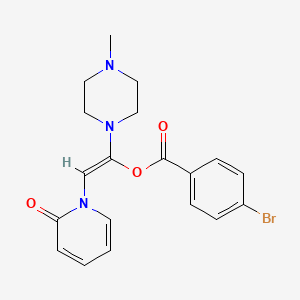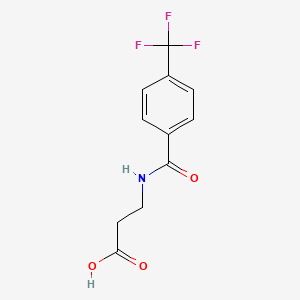
1-(2-Butoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE is an organic compound with a complex structure that includes a butoxyphenyl group, a piperidine ring, and a dihydropyrrole dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method involves the reaction of a butoxyphenyl derivative with a piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a fully saturated compound.
科学的研究の応用
1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-(2-METHOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE
- 1-(2-ETHOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE
Uniqueness
1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific butoxyphenyl group, which can influence its chemical reactivity and biological activity. The presence of the butoxy group may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of 1-(2-BUTOXYPHENYL)-3-PIPERIDINODIHYDRO-1H-PYRROLE-2,5-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H26N2O3 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
1-(2-butoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H26N2O3/c1-2-3-13-24-17-10-6-5-9-15(17)21-18(22)14-16(19(21)23)20-11-7-4-8-12-20/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3 |
InChIキー |
JGBUFYRXTRLSIZ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B14946836.png)
![3-benzyl-7-(dimethylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14946843.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946847.png)

![methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14946860.png)
![N-(2,6-dichlorophenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B14946861.png)
![2-({1,1,1,3,3,3-Hexafluoro-2-[(3-phenylpropanoyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14946864.png)
![2-Oxa-15-azatetracyclo[7.5.3.0(1,10).0(3,8)]heptadeca-3(8),4,6-triene-17-carboxylic acid, 16-oxo-, ethyl ester](/img/structure/B14946871.png)


![2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide](/img/structure/B14946895.png)
![Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B14946910.png)
![12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14946917.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[(5-methyl-2-pyridyl)amino]propanoate](/img/structure/B14946918.png)
